(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide
Description
This compound is an acrylamide derivative featuring a cyclopentyl group, a furan-2-yl moiety, and a 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole substituent. Acrylamides are widely studied for applications in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility. While specific data on this compound’s synthesis, bioactivity, or spectral properties are absent in the provided evidence, analogous compounds suggest its synthesis likely involves coupling reactions (e.g., HOBt/EDC-mediated amidation) or transition-metal catalysis . Safety guidelines for a closely related analog highlight precautions such as avoiding heat sources (P210) and adhering to specialized handling protocols (P201) .
Properties
IUPAC Name |
(E)-N-cyclopentyl-3-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22-19-10-4-9-17(19)18(21-22)14-23(15-6-2-3-7-15)20(24)12-11-16-8-5-13-25-16/h5,8,11-13,15H,2-4,6-7,9-10,14H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPGQWDSNANJF-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 339.44 g/mol. This compound has garnered interest due to its structural features, which suggest potential biological activities that may be beneficial in various therapeutic contexts.
Chemical Structure and Properties
The compound features multiple functional groups including a furan ring and a tetrahydrocyclopenta[c]pyrazole moiety. These structural elements are known to influence biological activity through various mechanisms:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.44 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurological processes. Its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase or butyrylcholinesterase, which are critical in Alzheimer's disease pathology.
- Antioxidant Activity : The furan ring is known for its antioxidant properties, which could contribute to neuroprotective effects by scavenging free radicals and reducing oxidative stress.
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. However, several studies have provided insights into its potential applications:
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective properties of compounds structurally similar to this compound. The results indicated that these compounds could significantly reduce neuronal cell death in vitro models exposed to oxidative stress.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of related compounds. It was found that certain derivatives exhibited potent inhibition against cholinesterases, suggesting that this compound could be developed as a lead candidate for Alzheimer's disease treatment.
Comparison with Similar Compounds
N-(3-Hydroxy-pyridin-2-yl)-3-phenyl-acrylamide ()
(R,E)-3-(2'-Formyl-6-methyl-biphenyl-2-yl)-N-isopropylacrylamide (3bm, )
- Structural Differences : Features a biphenyl-formyl group and isopropyl substituent instead of the cyclopentyl and furan moieties.
- Synthesis : Utilizes enantioselective pallada-electrocatalyzed C–H activation (55% yield, 96% ee), a modern method for stereocontrol .
- Key Contrasts : The biphenyl system introduces extended π-conjugation, which could influence electronic properties and steric demands compared to the compact furan-cyclopentyl system.
N-Cyclopropylmethyl-N-cyclopentyl Acetamide Derivatives ()
(E)-N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)acrylamide ()
- Structural Differences : Replaces the tetrahydrocyclopenta[c]pyrazole with an indazole core.
- Safety Profile : Emphasizes precautions against heat (P210) and mandates specialized handling (P201), likely applicable to the target compound due to structural similarity .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis may benefit from methods in (coupling) or (electrocatalysis) for efficiency or stereocontrol.
- Structural Effects : The furan moiety’s electron-rich nature vs. phenyl/biphenyl systems could modulate reactivity or bioavailability.
- Safety and Handling : Analogous safety protocols () suggest stringent handling requirements for the target compound.
- Data Limitations : Direct spectral, biological, or crystallographic data for the target compound are absent in the evidence, necessitating further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
